2,6-Dimethoxy-3-chlorophenol

Vapor Pressure Volatility Environmental Partitioning

2,6-Dimethoxy-3-chlorophenol (CAS 18113-22-9), also known as 3-chlorosyringol, is a chlorinated phenolic compound of the syringol (2,6-dimethoxyphenol) class. Its molecular formula is C₈H₉ClO₃, with a molecular weight of 188.608.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS No. 18113-22-9
Cat. No. B168780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-3-chlorophenol
CAS18113-22-9
Synonyms2,6-DIMETHOXY-3-CHLOROPHENOL
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)OC)O
InChIInChI=1S/C8H9ClO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3
InChIKeyWYEMCZZCZXKDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-3-chlorophenol (CAS 18113-22-9) – Core Physical-Chemical Properties and Procurement Baseline


2,6-Dimethoxy-3-chlorophenol (CAS 18113-22-9), also known as 3-chlorosyringol, is a chlorinated phenolic compound of the syringol (2,6-dimethoxyphenol) class. Its molecular formula is C₈H₉ClO₃, with a molecular weight of 188.608 [1]. Key physical constants include a predicted boiling point of 272.4 ± 35.0 °C, a predicted density of 1.275 ± 0.06 g/cm³, and a predicted pKa of 9.01 ± 0.15 . The chlorine substitution at the 3-position, flanked by methoxy groups at the 2- and 6-positions, defines its reactivity and environmental behavior.

Why Unspecified Chlorophenols or 2,6-Dimethoxyphenol Cannot Substitute for 2,6-Dimethoxy-3-chlorophenol in Research and Industrial Applications


2,6-Dimethoxy-3-chlorophenol occupies a specific niche where its 3-chloro substitution pattern, within the 2,6-dimethoxyphenol framework, imparts distinct physicochemical and biological properties that are not shared by its non-chlorinated parent (syringol), its regioisomers (e.g., 4-chloro-2,6-dimethoxyphenol), or more heavily chlorinated analogs. These differences, documented across vapor pressure, aqueous solubility, environmental fate, and potential reactivity, directly affect experimental reproducibility and application suitability. The quantitative evidence below demonstrates that the 3-chloro-2,6-dimethoxyphenol entity is not a generic commodity interchangeable with other phenolic compounds, even those with high structural similarity.

Quantitative Evidence for 2,6-Dimethoxy-3-chlorophenol: Differentiation from Closest Analogs Based on Measured Physicochemical and Environmental Data


Vapor Pressure Differentiates 3-Chlorosyringol from 3-Chlorocatechol Analogs

2,6-Dimethoxy-3-chlorophenol exhibits a specific vapor pressure of 0.004 mmHg at 25 °C [1], which is notably lower than that of 3-chlorocatechol (0.015 mmHg at 25 °C) . This difference arises from the presence of two methoxy groups in the syringol structure versus the two hydroxyl groups in the catechol structure, highlighting the critical role of substitution pattern on physical properties.

Vapor Pressure Volatility Environmental Partitioning

Aqueous Solubility of 3-Chlorosyringol versus 3-Chlorocatechol

The aqueous solubility of 3-chlorosyringol (2,6-Dimethoxy-3-chlorophenol) has been determined as part of a broader study on chlorinated syringols, yielding a value of 1030 mg/L at 25 °C [1]. This is substantially lower than the solubility of 3-chlorocatechol, which is reported as 8200 mg/L at 25 °C . This difference underscores the significant impact of methoxy versus hydroxyl substitution on hydrophobicity and partitioning behavior.

Aqueous Solubility Hydrophobicity Bioavailability

Henry's Law Constant Distinguishes Atmospheric Fate of 3-Chlorosyringol

The Henry's Law constant (Hscp) for 3-chlorosyringol is reported as 4.2 × 10¹ mol/(m³Pa) at 298.15 K [1]. This value is a critical parameter for predicting the compound's partitioning between water and air. While directly comparable experimental data for 3-chlorocatechol is not available in this dataset, class-level inference suggests that the presence of two methoxy groups in the syringol structure reduces the compound's water affinity compared to the dihydroxy catechol structure, leading to a lower Henry's Law constant.

Henry's Law Constant Air-Water Partitioning Environmental Transport

Environmental Bioaccumulation Potential: 3-Chlorosyringol Detected in Freshwater Leeches

Field studies have quantified the bioaccumulation of 3-chlorosyringol in freshwater leech species, with tissue concentrations ranging from 0.04 to 15.28 mg/kg [1]. This provides a real-world benchmark for its environmental behavior. While comparable bioaccumulation data for 4-chloro-2,6-dimethoxyphenol or 2,6-dimethoxyphenol are not available from this study, the detection of 3-chlorosyringol in biological samples confirms its environmental persistence and potential for uptake, which is a key differentiator from less persistent or less bioavailable analogs.

Bioaccumulation Environmental Monitoring Ecotoxicology

Comparative Reactivity with Chlorine Dioxide: 3-Chlorosyringol as a Distinct Product of Syringol Oxidation

In reactions of syringol (2,6-dimethoxyphenol) with chlorine dioxide, 3-chlorosyringol is formed as a specific product alongside other oxidation products [1]. This finding is significant because it demonstrates a distinct reaction pathway that introduces a chlorine atom at the 3-position, a transformation not observed with the 4-chloro isomer under these conditions. This provides a clear synthetic and mechanistic differentiation: 3-chlorosyringol is a product of electrophilic aromatic substitution under oxidative conditions, whereas 4-chloro-2,6-dimethoxyphenol is typically synthesized via direct chlorination of 2,6-dimethoxyphenol .

Oxidation Chemistry Pulp Bleaching Lignin Model Compounds

Distinct Biodegradation and O-Methylation Pathways for Chlorinated Syringols

Rhodococcus and Mycobacterium strains degrade chlorinated syringols (including 2,6-dimethoxyphenol derivatives) via para-hydroxylation, followed by further degradation or O-methylation [1]. The study specifically tested 3,5-dichlorosyringol and trichlorosyringol as substrates [2], establishing that chlorinated syringols are susceptible to microbial transformation. While 3-chlorosyringol was not a direct substrate in these studies, its structural class (monochlorinated syringol) places it within this degradation pathway. This implies a different microbial fate compared to non-chlorinated syringol (2,6-dimethoxyphenol) or more heavily chlorinated analogs.

Biodegradation O-Methylation Environmental Microbiology

Research and Industrial Application Scenarios for 2,6-Dimethoxy-3-chlorophenol Based on Quantitative Evidence


Lignin Oxidation and Pulp Bleaching Byproduct Studies

The identification of 3-chlorosyringol as a specific product in the reaction of syringol with chlorine dioxide [1] makes it a critical reference standard for studies investigating the formation of chlorinated organics during pulp bleaching. Its distinct formation pathway from the 4-chloro isomer is essential for accurate product analysis and mechanistic understanding.

Environmental Fate and Bioaccumulation Monitoring

Quantified bioaccumulation in freshwater leeches (0.04 - 15.28 mg/kg) [2] establishes 3-chlorosyringol as a relevant marker compound for environmental monitoring of chlorophenolic contamination. Its distinct Henry's Law constant [3] and aqueous solubility [4] support its use in environmental fate models that require compound-specific partitioning data.

Microbial Degradation and Bioremediation Research

The susceptibility of chlorinated syringols to para-hydroxylation and O-methylation by Rhodococcus and Mycobacterium strains [5] [6] positions 3-chlorosyringol as a model substrate for investigating the enzymatic pathways of chlorophenol degradation. This is relevant for bioremediation of contaminated sites and for understanding the metabolic fate of lignin-derived compounds in the environment.

Synthetic Intermediate for Chlorinated Aromatic Compounds

The unique 3-chloro-2,6-dimethoxy substitution pattern, distinct from the 4-chloro isomer, makes this compound a valuable building block for synthesizing more complex molecules where specific chlorine placement is critical. Its predicted pKa of 9.01 informs its reactivity in nucleophilic and electrophilic aromatic substitution reactions, distinguishing it from other chlorophenol isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethoxy-3-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.